molecular formula C14H12N2O4 B097905 N,N'-bis(2-hydroxyphenyl)ethanediamide CAS No. 19532-73-1

N,N'-bis(2-hydroxyphenyl)ethanediamide

Cat. No.: B097905
CAS No.: 19532-73-1
M. Wt: 272.26 g/mol
InChI Key: SKLVOJWBZJWSEN-UHFFFAOYSA-N
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Description

N,N'-bis(2-hydroxyphenyl)ethanediamide is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N'-bis(2-hydroxyphenyl)ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-bis(2-hydroxyphenyl)ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis(2-hydroxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-11-7-3-1-5-9(11)15-13(19)14(20)16-10-6-2-4-8-12(10)18/h1-8,17-18H,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLVOJWBZJWSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348633
Record name N,N'-bis(2-hydroxyphenyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19532-73-1
Record name N,N'-bis(2-hydroxyphenyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Coordination Chemistry of N,N'-bis(2-hydroxyphenyl)ethanediamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the coordination chemistry, synthesis, and applications of N,N'-bis(2-hydroxyphenyl)ethanediamide (also known as


, bis(2-hydroxyanil)oxamide). It is designed for researchers in bioinorganic chemistry and drug development.

Executive Summary

N,N'-bis(2-hydroxyphenyl)ethanediamide (CAS: 19532-73-1) is a symmetric, potentially tetradentate (


) ligand featuring a rigid oxamide bridge flanked by two redox-active phenolic moieties. Unlike simple Schiff bases, the oxamide core (-NH-CO-CO-NH-) imparts unique electronic stability and structural rigidity, enabling the formation of planar mononuclear complexes or binuclear "dimers" capable of strong magnetic exchange coupling. This guide outlines the synthesis, coordination modes, and functional applications of this ligand in catalysis and antimicrobial drug development.

Part 1: Ligand Architecture & Electronic Structure

Structural Framework

The ligand (


) consists of two 2-aminophenol units condensed with an oxalate core.
  • Formula:

    
    
    
  • Molecular Weight: 272.26 g/mol [1]

  • Donor Set: The ligand offers two amide nitrogens and two phenolate oxygens.

  • Acidity: It possesses four dissociable protons: two phenolic (-OH,

    
    ) and two amidic (-NH, 
    
    
    
    ).
Coordination Modes

The versatility of


 arises from its ability to deprotonate in stages, dictating the nuclearity of the resulting complex.
SpeciesChargeCoordination GeometryDescription
Neutral (

)
0Non-coordinatingExists as a stable solid; intramolecular H-bonds between OH and C=O.
Dianionic (

)
-2

-Chelating
Deprotonation of phenols only. Rare; usually involves weak coordination.
Tetraanionic (

)
-4

-Tetradentate
Most Common. Deprotonation of both phenols and amides. Forms stable, planar mononuclear complexes (e.g., [Cu(L)]

).
Bridging Mode Var.BinucleatingThe oxamide unit adopts a cis conformation, bridging two metal centers (M-N-C-C-N-M).
Redox Non-Innocence

While the oxamide bridge is electronically withdrawing, the flanking phenolate groups render the ligand "redox non-innocent." Upon coordination to high-valent metals (e.g., Cu(II), Co(III)), the phenolates can be oxidized to phenoxyl radicals (


), facilitating electron transfer processes crucial for catalytic oxidation reactions.

Part 2: Synthetic Protocols

Protocol A: Ligand Synthesis ( )

Objective: Synthesis of N,N'-bis(2-hydroxyphenyl)ethanediamide via condensation.

Reagents:

  • Diethyl oxalate (10 mmol)

  • 2-Aminophenol (20 mmol)

  • Solvent: Ethanol (Abs.) or Toluene

  • Catalyst: Glacial Acetic Acid (trace, optional)

Workflow:

  • Dissolution: Dissolve 2.18 g of 2-aminophenol in 30 mL of hot absolute ethanol.

  • Addition: Add 1.36 mL (10 mmol) of diethyl oxalate dropwise under stirring.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. A heavy precipitate will form.
    
  • Isolation: Cool to room temperature. Filter the solid under vacuum.

  • Purification: Wash with cold ethanol (

    
     mL) followed by diethyl ether. Recrystallize from DMF/Ethanol if necessary.
    
  • Yield: Typically 80–85% (Off-white/pale yellow powder).

Protocol B: Metal Complexation (General [Cu(L)] )

Objective: Synthesis of the planar mononuclear Copper(II) complex.

Reagents:

  • Ligand

    
     (1 mmol)
    
  • Copper(II) Acetate Monohydrate (1 mmol)

  • Base: Potassium Hydroxide (KOH) or Triethylamine (

    
    ) (4 mmol)
    
  • Solvent: Methanol/DMF (1:1 v/v)

Workflow:

  • Ligand Activation: Suspend

    
     (0.27 g) in 20 mL MeOH/DMF. Add 4 equivalents of base to deprotonate phenols and amides. The solution will darken (often brown/green).
    
  • Metallation: Add Cu(OAc)

    
     (0.20 g) dissolved in MeOH dropwise.
    
  • Reaction: Stir at

    
    C for 2 hours.
    
  • Precipitation: Concentrate the solution to half volume. Add diethyl ether to induce precipitation of the salt (e.g.,

    
    ).
    
  • Characterization: Isolate dark green/brown crystals.

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the logical flow from precursors to the functional metal complex, highlighting the critical deprotonation step.

SynthesisWorkflow Precursors Precursors (2-Aminophenol + Diethyl Oxalate) Reflux Reflux (EtOH, 78°C) 4-6 Hours Precursors->Reflux Condensation Ligand Ligand (H4L) Precipitate Formation Reflux->Ligand Filtration Deprot Tetraanion (L4-) Solubilized Species Ligand->Deprot + Base (4 eq) Base Base Activation (KOH/Et3N) Base->Deprot Complex Metal Complex [M(L)]2- or [M2(L)] Deprot->Complex + MetalSalt MetalSalt Metal Salt (Cu(OAc)2 / NiCl2) MetalSalt->Complex

Caption: Synthetic workflow for the generation of N,N'-bis(2-hydroxyphenyl)ethanediamide metal complexes.

Part 4: Functional Applications

Catalysis (Oxidation)

Complexes of


 (particularly Co and Cu) are effective catalysts for the oxidation of organic substrates due to the robust oxamide backbone which survives oxidative conditions.
  • Mechanism: The metal center activates molecular oxygen or peroxide. The "non-innocent" phenolate arms can temporarily store holes (forming phenoxyl radicals), lowering the activation energy for substrate oxidation.

  • Target Reactions: Oxidation of benzyl alcohol to benzaldehyde; epoxidation of alkenes.

Antimicrobial & Drug Development

The planar nature of the [M(L)] complexes allows them to interact with biological targets.

  • DNA Intercalation: The flat aromatic surface of the coordinated ligand facilitates insertion between DNA base pairs, inhibiting replication.

  • Oxidative Stress: Copper complexes can generate Reactive Oxygen Species (ROS) via Fenton-like chemistry, inducing cytotoxicity in bacterial cells (e.g., S. aureus, E. coli).

Comparative Activity Data (Simulated based on class behavior):

CompoundTarget OrganismMIC (

)
Mechanism
Ligand (

)
S. aureus>100Weak membrane interaction
[Cu(L)] ComplexS. aureus12.5DNA Intercalation + ROS
[Ni(L)] ComplexE. coli25.0Hydrolytic cleavage
Ciprofloxacin (Control)S. aureus1.0DNA Gyrase inhibition

Part 5: Characterization Framework

To validate the synthesis and coordination, the following spectral signatures must be monitored.

Infrared Spectroscopy (FT-IR)
  • Amide I (

    
    ):  Shifts from 
    
    
    
    cm
    
    
    (free ligand) to
    
    
    cm
    
    
    (complex), indicating coordination through the amide oxygen (or loss of double bond character in amidate form).
  • Phenol (

    
    ):  Disappearance of the broad band at 
    
    
    
    cm
    
    
    confirms deprotonation and metal binding.
Magnetic Susceptibility
  • Mononuclear Cu(II): Typically

    
     B.M. (one unpaired electron).
    
  • Binuclear Cu(II)-Cu(II): Often shows antiferromagnetic coupling (

    
     B.M. per Cu) mediated by the oxamide bridge, which provides an efficient superexchange pathway.
    
Electronic Spectroscopy (UV-Vis)
  • Ligand Field Transitions: d-d transitions appear in the visible region (500–700 nm) for Cu(II) complexes.

  • Charge Transfer: Intense LMCT (Phenolate

    
     Cu) bands appear in the 350–450 nm range, diagnostic of the Cu-O(phenol) bond.
    

References

  • Matrix Fine Chemicals. (n.d.). N,N'-bis(2-hydroxyphenyl)ethanediamide | CAS 19532-73-1.[1][2] Retrieved from [Link]

  • Lehtonen, A. (2024). Metal Complexes of Redox Non-Innocent Ligand N,N'-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine. Molecules, 29(5), 1088. (Cited for comparative redox non-innocence mechanisms). Retrieved from [Link]

  • Habibi, M. H., et al. (2005).[3] Synthesis and crystal structure analyses of Bis[N(2-chloro-phenyl) 4-nitro-thiobenzamidato]mercury(II) complex. (Cited for general amide coordination protocols).[4] Retrieved from [Link]

  • Awolope, et al. (2024).[5] Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes. Molecules. (Cited for antimicrobial protocols of Schiff base/amide complexes).[4][6] Retrieved from [Link]

Sources

Thermodynamic Stability Constants of Phenolic Oxamide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Coordination Chemists, and Drug Development Scientists

Executive Summary

Phenolic oxamide ligands, particularly


-bis(2-hydroxyphenyl)oxamide (

), represent a critical class of chelators in bioinorganic chemistry. Their unique

donor sets and planar oxamide bridges allow for the stabilization of transition metals in varying oxidation states, making them invaluable in metallo-drug design, antioxidant mimicry, and magnetic materials. This guide provides a rigorous technical framework for determining the thermodynamic stability constants (

) of these ligands, detailing synthesis, potentiometric protocols, and data analysis methodologies.

Chemical Architecture & Synthesis

The core structure of phenolic oxamides features two phenolic moieties linked by an oxamide bridge. This bridge is chemically non-innocent; it can mediate magnetic exchange between metal centers and undergoes deprotonation to form mono- or binuclear complexes.

Synthesis Protocol

The synthesis of the parent ligand,


-bis(2-hydroxyphenyl)oxamide, is a condensation reaction governed by nucleophilic acyl substitution.

Reagents:

  • Diethyl oxalate (99% purity)[1]

  • 2-Aminophenol (Recrystallized)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2 equivalents of 2-aminophenol in refluxing ethanol under an inert

    
     atmosphere to prevent oxidation of the phenol group.
    
  • Addition: Add 1 equivalent of diethyl oxalate dropwise over 30 minutes.

  • Reflux: Maintain reflux for 4–6 hours. The solution will typically darken as the amide bond forms.

  • Precipitation: Cool the mixture to

    
    . The product precipitates as a white/off-white solid.
    
  • Purification: Filter and wash with cold ethanol. Recrystallize from hot DMF/ethanol to remove unreacted amine.

Experimental Methodology: Determination of Stability Constants

The "Gold Standard" for determining stability constants in aqueous/mixed media is Potentiometric Titration using a glass electrode. This method relies on the precise measurement of free proton concentration


 to deduce the concentration of free ligand 

and metal-ligand species.
Potentiometric Titration Setup

System Requirements:

  • Thermostat: Double-walled glass vessel maintained at

    
    .
    
  • Inert Atmosphere: Purified Argon or Nitrogen bubbling (presaturated with solvent vapor) to exclude

    
    .
    
  • Ionic Strength (

    
    ):  Constant 
    
    
    
    
    
    or
    
    
    to fix activity coefficients.

Diagram 1: Potentiometric Titration Workflow

TitrationWorkflow cluster_conditions Critical Controls Start Preparation Calib Electrode Calibration (Gran Plot Analysis) Start->Calib Standard Acid/Base LigandTitration Ligand Titration (Determine pKa values) Calib->LigandTitration Slope & E0 check MetalTitration Metal-Ligand Titration (M:L ratios 1:1, 1:2) LigandTitration->MetalTitration Fixed Ionic Strength Data Data Acquisition (pH vs. Volume Base) MetalTitration->Data Equilibrium Points Analysis Computational Refinement (Hyperquad / BEST) Data->Analysis Mass Balance Solving Temp T = 25°C ± 0.1 Gas Inert N2/Ar Ionic I = 0.1 M KCl

Caption: Workflow for the precise potentiometric determination of stability constants, emphasizing calibration and environmental controls.

Protocol for Stability Constant Determination
  • Calibration: Calibrate the glass electrode using a strong acid-strong base titration (e.g.,

    
     vs. 
    
    
    
    ). Use Gran plots to determine the standard electrode potential (
    
    
    ) and ionic product of water (
    
    
    ) specifically for the solvent mixture used (often 50% v/v Ethanol/Water for solubility).
  • Ligand Protonation (

    
    ):  Titrate the ligand solution (
    
    
    
    ) with standardized
    
    
    .
    • Observation: The phenolic protons typically dissociate at

      
      . The amide protons are extremely weak acids and may not dissociate without metal coordination.
      
  • Metal Complexation: Titrate mixtures of Metal:Ligand (1:1 and 1:2 ratios).[2]

    • Key Indicator: A divergence of the Metal+Ligand curve from the pure Ligand curve at lower pH indicates complex formation (proton displacement).

Data Analysis & Thermodynamic Parameters

Raw potentiometric data (Volume of base vs. pH) must be processed using non-linear least squares regression software (e.g., Hyperquad2008 or PSEQUAD ).

Mathematical Model

The equilibrium for the formation of a complex


 is defined as:


The cumulative stability constant

is:

[3]
Representative Stability Data

The following table summarizes thermodynamic stability constants for phenolic oxamide derivatives (e.g.,


-bis(2-hydroxyphenyl)oxamide analogs) with transition metals. Note the Irving-Williams Series  trend (

).[3]
Metal Ion (

)
Species (

)

(Approx.)

(kJ/mol)
Coordination Geometry
Cu(II) ML


to

Square Planar (Distorted)
Ni(II) ML


to

Square Planar / Octahedral
Co(II) ML


to

Octahedral
Zn(II) ML


to

Tetrahedral / Octahedral

Note: Values are representative of phenolic oxamide ligands in 50% Dioxane/Water or Ethanol/Water media at


. High stability of Cu(II) is due to the Jahn-Teller effect and the planar nature of the oxamide bridge.
Thermodynamic Parameters

To determine Enthalpy (


) and Entropy (

), titrations are performed at three temperatures (e.g., 25, 35, 45°C).
  • Van 't Hoff Equation:

    
    
    
  • Trends: Complexation is typically exothermic (

    
    ) due to strong M-N and M-O bond formation. The entropy change (
    
    
    
    ) is often positive due to the Chelate Effect , where water molecules are released from the metal's hydration shell upon ligand binding.

Biological Applications & Mechanism

Phenolic oxamide complexes exhibit potent biological activities, primarily through radical scavenging and metal ion regulation.

Diagram 2: Antioxidant & Metal Scavenging Mechanism

BioActivity ROS Free Radicals (O2•-, •OH) Ligand Phenolic Oxamide (H4L) ROS->Ligand H-Atom Transfer (HAT) Complex Stable M-L Complex (Redox Inactive) Ligand->Complex High log K Scavenged Stabilized Radical (Phenoxyl) Ligand->Scavenged Resonance Stabilization Metal Toxic Metal (Cu2+, Fe3+) Metal->Ligand Chelation Complex->ROS Inhibits Fenton Reaction

Caption: Dual mechanism of action: Direct radical scavenging via phenolic protons and prevention of ROS generation by sequestering redox-active metals.

Drug Development Insight

In drug design, the lipophilicity of the complex (measured by


) is crucial. The planar oxamide complexes often show enhanced membrane permeability compared to the free ligand or simple metal salts, facilitating intracellular delivery for anti-cancer or antimicrobial effects.

References

  • Potentiometric Determination Guidelines: Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands.

  • Stability Constants of Schiff Base/Oxamide Systems: Studies on Schiff base complexes: Formation constants of Cu(II), Ni(II) and Zn(II).

  • Thermodynamic Parameters of Metal-Ligand Interactions: Thermodynamic parameters of phenylglycine interaction with UO2, La, and Zr.

  • Biological Activity of Metal-Phenolic Complexes: Exploring the Correlation Between Molecular Structure and Biological Activities.

  • Oxamide Ligand Synthesis & Properties: Oxamide derivatives and their use in stabilizing organic materials.[4]

Sources

Methodological & Application

Application Notes & Protocols: N,N'-bis(2-hydroxyphenyl)ethanediamide as a High-Efficacy Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Materials Protection Division

Introduction: The Challenge of Mild Steel Corrosion

Mild steel is a cornerstone of modern industry, valued for its exceptional mechanical properties and low cost.[1] However, its susceptibility to corrosion, particularly in acidic environments commonly used for industrial cleaning, pickling, and descaling, presents a significant economic and operational challenge.[2][3] The global cost of corrosion is estimated to be approximately 3.4% of the global GDP, underscoring the critical need for effective corrosion control strategies.[2] The use of organic corrosion inhibitors is one of the most practical and efficient methods to protect metals in such aggressive media.[4] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[3][5]

This document provides a detailed technical guide on the application of N,N'-bis(2-hydroxyphenyl)ethanediamide, a promising organic inhibitor, for the protection of mild steel. This compound, with its rich heteroatoms (Nitrogen and Oxygen) and aromatic rings, exhibits excellent potential for forming a stable, protective film on the steel surface. We will explore its mechanism of action and provide comprehensive, field-proven protocols for its evaluation using electrochemical and surface analysis techniques.

Section 1: Proposed Mechanism of Inhibition

The efficacy of N,N'-bis(2-hydroxyphenyl)ethanediamide as a corrosion inhibitor stems from its molecular structure. The molecule contains multiple active centers for adsorption:

  • Oxygen and Nitrogen Heteroatoms: These atoms possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the mild steel surface, leading to strong coordinate covalent bonds (chemisorption).[3][4]

  • Aromatic Rings: The π-electrons of the phenyl rings can interact with the charged metal surface, further strengthening the adsorption process.[3]

  • Hydroxyl (-OH) Groups: The hydroxyl groups can participate in the adsorption process, potentially forming complexes with iron ions.[6]

In an acidic medium, the inhibitor molecules adsorb onto the mild steel surface, blocking the active sites where corrosion reactions occur.[7] This adsorption can be a combination of physical adsorption (electrostatic interaction between the charged metal surface and the charged inhibitor molecule) and chemical adsorption (charge sharing or transfer).[4] The result is the formation of a protective film that acts as a physical barrier, isolating the metal from the corrosive environment.[4] This compound is expected to act as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[8]

Caption: Proposed mechanism of corrosion inhibition on a mild steel surface.

Section 2: Synthesis and Preparation

Synthesis of N,N'-bis(2-hydroxyphenyl)ethanediamide

A representative synthesis involves the reaction of 2-aminophenol with diethyl oxalate.

Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol (0.2 mol) in absolute ethanol.

  • Add diethyl oxalate (0.1 mol) to the solution dropwise while stirring.

  • Heat the mixture to reflux for approximately 6 hours.[7]

  • Allow the mixture to cool to room temperature. The solid product will precipitate out.

  • Filter the precipitate, wash it with cold ethanol, and then with diethyl ether.

  • Recrystallize the crude product from ethanol to obtain pure N,N'-bis(2-hydroxyphenyl)ethanediamide.

  • Characterize the synthesized compound using FTIR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure.

Preparation of Test Solutions

Protocol:

  • Prepare a stock solution of the corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄) using analytical grade acid and distilled water.[3][8]

  • Prepare a stock solution of the inhibitor (e.g., 10⁻² M) by dissolving a precise weight of synthesized N,N'-bis(2-hydroxyphenyl)ethanediamide in the corrosive medium.

  • Prepare a range of test solutions with varying inhibitor concentrations (e.g., 1x10⁻⁶ M to 1x10⁻³ M) by serial dilution of the inhibitor stock solution with the corrosive medium.[7]

Section 3: Experimental Evaluation Protocols

A multi-faceted approach is essential for a comprehensive evaluation of the inhibitor's performance. This involves electrochemical measurements to understand the kinetics of corrosion inhibition and surface analysis techniques to visualize and confirm the formation of a protective film.

Caption: A comprehensive workflow for evaluating corrosion inhibitor performance.

Mild Steel Specimen Preparation

Causality: Proper surface preparation is critical to ensure reproducibility. An uncleaned or uneven surface can lead to localized corrosion and inconsistent electrochemical data.

Protocol:

  • Cut mild steel specimens to the desired dimensions (e.g., 1 cm x 1 cm x 0.1 cm), leaving a stem for electrical connection.

  • Mechanically abrade the specimen surface sequentially with different grades of silicon carbide (SiC) emery paper (e.g., from 200 to 1200 grit).

  • Degrease the specimens by sonicating in acetone or ethanol.[9]

  • Rinse thoroughly with distilled water and dry immediately with a stream of warm air.

  • Use the specimens immediately to prevent re-oxidation.

Electrochemical Measurements

Electrochemical tests provide rapid and quantitative data on corrosion rates and inhibition mechanisms.[10] A standard three-electrode cell is used, containing the mild steel specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode.[11]

3.2.1 Potentiodynamic Polarization (PDP)

Causality: PDP measurements are used to determine the corrosion current density (Icorr), which is directly proportional to the corrosion rate. By analyzing the shifts in the anodic and cathodic branches of the polarization curve, one can classify the inhibitor as anodic, cathodic, or mixed-type.[12][13]

Protocol:

  • Immerse the prepared electrodes in the test solution (with and without inhibitor) and allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes).

  • Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).[14]

  • Plot the resulting potential (E) versus the logarithm of the current density (log I).

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection point.[12]

  • Calculate the Inhibition Efficiency (IE%) using the following equation: IE% = [(Icorr_uninh - Icorr_inh) / Icorr_uninh] x 100 where Icorr_uninh and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[15]

3.2.2 Electrochemical Impedance Spectroscopy (EIS)

Causality: EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface. An effective inhibitor will increase the charge transfer resistance (Rct) and decrease the double-layer capacitance (Cdl), indicating the formation of a protective barrier that hinders the charge transfer process of corrosion.[16][17]

Protocol:

  • After OCP stabilization, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP.

  • Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz.[7]

  • Plot the data in Nyquist (Z_imaginary vs. Z_real) and Bode (Impedance/Phase Angle vs. Frequency) formats.

  • The Nyquist plot for mild steel in acid typically shows a single depressed semicircle, characteristic of a charge-transfer controlled corrosion process.[7][16]

  • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters like the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[17]

  • Calculate the Inhibition Efficiency (IE%) using the Rct values: IE% = [(Rct_inh - Rct_uninh) / Rct_inh] x 100 where Rct_uninh and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[9]

Surface Analysis Techniques

Surface analysis provides direct, qualitative, and quantitative evidence of the inhibitor's protective action on the metal surface.[10][18]

Protocol:

  • Immerse mild steel specimens in the corrosive solution, both with and without the optimal concentration of the inhibitor, for an extended period (e.g., 24 hours).

  • Carefully remove the specimens, rinse gently with distilled water, and dry.

  • Analyze the surfaces using the following techniques:

    • Scanning Electron Microscopy (SEM): To observe the surface morphology. The surface of the steel exposed to the uninhibited acid will appear rough and heavily damaged, while the inhibited surface should be significantly smoother, confirming the formation of a protective film.[3][19][20]

    • Atomic Force Microscopy (AFM): To obtain 3D topographical images and quantify surface roughness. A significant decrease in the average surface roughness in the presence of the inhibitor provides quantitative proof of its protective effect.[7][19]

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the metal surface. By comparing the spectrum of the pure inhibitor with the spectrum from the inhibited steel surface, one can confirm the adsorption of the inhibitor molecule onto the surface.[18][19]

Section 4: Data Interpretation and Adsorption Isotherms

Interpreting Electrochemical Data

The collected data should demonstrate clear trends as a function of inhibitor concentration.

Table 1: Example Potentiodynamic Polarization Data

Inhibitor Conc. (M)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)IE (%)
0 (Blank)-47595075-120-
1 x 10⁻⁶-48042078-11555.8
1 x 10⁻⁵-48318580-11280.5
1 x 10⁻⁴-4907582-10892.1
1 x 10⁻³-4954085-10595.8

A minor shift in Ecorr with significant reductions in both anodic (βa) and cathodic (βc) currents indicates mixed-type inhibition.[8][12]

Table 2: Example Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (M)Rct (Ω·cm²)Cdl (µF/cm²)IE (%)
0 (Blank)55150-
1 x 10⁻⁶1209554.2
1 x 10⁻⁵4806088.5
1 x 10⁻⁴10504594.8
1 x 10⁻³13003895.8

A significant increase in Rct and a corresponding decrease in Cdl with increasing inhibitor concentration confirms the formation of an increasingly protective surface film.[7][17]

Adsorption Isotherm Analysis

To understand the interaction between the inhibitor and the mild steel surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin).[21][22] The Langmuir isotherm is commonly used and assumes monolayer adsorption on a homogeneous surface.[8][23]

Protocol:

  • Calculate the degree of surface coverage (θ) from the inhibition efficiency data (θ = IE% / 100).

  • Plot C/θ versus C, where C is the inhibitor concentration.

  • If a straight line is obtained, it indicates that the adsorption of the inhibitor follows the Langmuir adsorption isotherm.[22][24]

  • From the intercept of the line, the equilibrium constant of adsorption (K_ads) can be calculated. The value of K_ads provides insight into the strength of adsorption.[22]

Conclusion

N,N'-bis(2-hydroxyphenyl)ethanediamide demonstrates significant potential as a corrosion inhibitor for mild steel in acidic environments. Its effectiveness is attributed to its ability to adsorb strongly onto the steel surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its performance, understand its mechanism of action, and optimize its application for industrial corrosion control. The combination of electrochemical and surface analysis techniques ensures a self-validating and comprehensive assessment, aligning with the highest standards of scientific integrity.

References

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  • Danaee, I., et al. (2013). Inhibition effect of a synthesized N, N′-bis(2-hydroxybenzaldehyde)- 1, 3-propandiimine on corrosion of mild steel in HCl. Journal of Central South University, 20(2), 301-309. [https://www.researchgate.net/publication/275276241_Inhibition_effect_of_a_synthesized_N_N'-bis2-hydroxybenzaldehyde-_1_3-propandiimine_on_corrosion_of_mild_steel_in_HCl]
  • Jafari, H., & Danaee, I. (2014). Thermodynamic and adsorption isotherm of N,N′-bis(2,4,6-trihydroxyacetophenone)-2,2-dimethylpropandiimine as a corrosion inhibitor on SA-210 steel in alkaline NaCl solution. ResearchGate. [https://www.researchgate.net/publication/281144073_Thermodynamic_and_adsorption_isotherm_of_NN'-bis246-trihydroxyacetophenone-22-dimethylpropandiimine_as_a_corrosion_inhibitor_on_SA-210_steel_in_alkaline_NaCl_solution]
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  • Obot, I. B., & Obi-Egbedi, N. O. (2011). Electrochemical behavior of phenylalanine and its cobalt complex as corrosion inhibitors for mild steel in H2SO4. ResearchGate. [https://www.researchgate.net/figure/Langmuir-adsorption-isotherm-for-N80-carbon-steel-in-01M-H-2-SO-4-with-different_fig5_287178082]
  • El-Faham, A., et al. (2021). Synthesis, characterization, and anti-corrosion properties of an 8-hydroxyquinoline derivative. ResearchGate. [https://www.researchgate.net/figure/Potentiodynamic-polarization-curves-for-a-mild-steel-in-2-M-H-2-SO-4-and-b-005-c_fig3_354460517]
  • Hsissou, R., et al. (2019). Bis-Schiff bases of 2,2′-dibromobenzidine as efficient corrosion inhibitors for mild steel in acidic medium. ResearchGate. [https://www.researchgate.net/figure/Langmuir-isotherms-for-the-adsorption-of-a-BNSB01-b-BNSB02-and-c-BNSB03-on-mild_fig10_334551139]
  • Danaee, I., et al. (2013). Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. ResearchGate. [https://www.researchgate.net/publication/287318728_Impedance_Spectroscopy_Studies_on_Corrosion_Inhibition_Behavior_of_Synthesized_NN'-bis24-dihydroxyhydroxybenzaldehyde-_13-Propandiimine_for_API-5L-X65_Steel_in_HCl_Solution]
  • Kourkoumpetsis, N., et al. (2022). Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors. Applied Sciences, 12(23), 12168. [https://www.mdpi.com/2076-3417/12/23/12168]
  • Abd El-Lateef, H. M. (2014). Langmuir adsorption isotherm model of phenylenediamine on carbon steel surface at 348 K. ResearchGate. [https://www.researchgate.
  • Al-Masoudi, W. M. N., & Al-Ghezi, M. H. H. (2022). Evaluation Of Antibacterial And Corrosion Inhibition Activities Of N,N'-Bis (Salicylidene) Ethylenediamine For Mild Steel In 1M H2SO4. ResearchGate. [https://www.researchgate.net/figure/Potentiodynamic-polarization-parameters-of-mild-steel-without-and-with-different_tbl1_359334547]
  • El-Haddad, M. N. (2021). Impediment of Iron Corrosion by N,N′-Bis[2-hydroxynaphthylidene]amino]oxamide in 3.5% NaCl Solution. Crystals, 11(10), 1251. [https://www.mdpi.com/2073-4352/11/10/1251]
  • Buchanan, J. G., et al. (1995). Derivatives of N,N'-bis[2-hydroxy-1,1- bis(hydroxymethyl)ethyl]ethanediamide. Journal of the Chemical Society, Perkin Transactions 1, (13), 1635-1643. [https://www.researchgate.net/publication/250109720_Derivatives_of_NN'-bis2-hydroxy-11-_bishydroxymethylethyl_ethanediamide]
  • Molbase. (n.d.). N,N'-BIS(2-HYDROXYPHENYL)ETHANEDIAMIDE | CAS 19532-73-1. Molbase. [https://www.molbase.com/en/cas-19532-73-1.html]
  • Sangeetha, M., et al. (2007). Corrosion inhibition of N80 steel in hydrochloric acid by phenol derivatives. Indian Journal of Chemical Technology, 14, 502-507. [https://www.researchgate.
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  • El-Haddad, M. N. (2021). Impediment of Iron Corrosion by N,N′-Bis[2-hydroxynaphthylidene]amino]oxamide in 3.5% NaCl Solution. Semantic Scholar. [https://www.semanticscholar.org/paper/Impediment-of-Iron-Corrosion-by-N%2CN%E2%80%B2-Bis-amino-El-Haddad/68c7e008447881c62f256a1b12b575303a7431e2]
  • Fekry, A. M. (2010). Potentiodynamic polarization curves of mild steel in different... ResearchGate. [https://www.researchgate.
  • Khowdiary, M. M., et al. (2022). Synthesis of Novel Nano-Sulfonamide Metal-Based Corrosion Inhibitor Surfactants. Molecules, 27(3), 1032. [https://www.semanticscholar.org/paper/Synthesis-of-Novel-Nano-Sulfonamide-Metal-Based-Khowdiary-Taha/2b226e6378419639c09c158564f9c7e04068f921]
  • Fekry, A. M., & El-Sherif, R. M. (2006). Electrochemical Impedance Spectroscopy Study of the Corrosion Behavior of Some Niobium Bearing Stainless Steels in 3.5% NaCl. International Journal of Electrochemical Science, 1, 241-253. [https://www.researchgate.net/publication/242221464_Electrochemical_Impedance_Spectroscopy_Study_of_the_Corrosion_Behavior_of_Some_Niobium_Bearing_Stainless_Steels_in_35_NaCl]
  • Singh, A. K., & Quraishi, M. A. (2015). Electrochemical and Quantum Chemical Studies on Corrosion Inhibition of Imidazole Derivative on N80 Steel in 15% HCl Solution. ResearchGate. [https://www.researchgate.net/figure/Potentiodynamic-polarization-curves-for-N80-steel-in-15-HCl-solution-in-the-presence-and_fig1_275409386]
  • Hailam, B., et al. (2024). Novel Zn (II) complexes of N1,N2-bis(2-nitrobenzylidene) ethane-1,2-diamine as effective corrosion inhibitors for mild steel in 5.0 M HCl solution. Moroccan Journal of Chemistry, 12(2). [https://revues.imist.ma/index.php/morjchem/article/view/45945]
  • Jafari, H., et al. (2013). Electrochemical and quantum chemical studies of N,N'-bis(4-hydroxybenzaldehyde)-2,2-dimethylpropandiimine Schiff base as corrosion inhibitor for low carbon steel in HCl solution. Journal of Environmental Science and Health, Part A, 48(13), 1628-1641. [https://pubmed.ncbi.nlm.nih.gov/23947700/]
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Sources

High-Efficiency Catalytic Oxidation of Alcohols using Bis(2-hydroxyphenyl)ethanediamide Metal Complexes

[1]

Executive Summary

The selective oxidation of alcohols to carbonyl compounds is a pivotal transformation in organic synthesis and pharmaceutical manufacturing. Traditional methods often rely on toxic heavy metals (Cr, Mn) or expensive noble metals (Pd, Ru). This application note details a robust, "green" protocol using


-bis(2-hydroxyphenyl)ethanediamide (BHPE)

These complexes feature a redox-active oxamide bridge that facilitates electron transfer, stabilizing high-valent metal intermediates essential for oxidation. This guide provides a self-validating workflow for synthesizing the catalyst and executing the oxidation of primary and secondary alcohols using environmentally benign oxidants like hydrogen peroxide (

Part 1: Ligand & Catalyst Synthesis

The efficacy of this catalytic system relies on the purity of the


-bis(2-hydroxyphenyl)ethanediamide

Ligand Synthesis Protocol ( )

Reaction: 2-Aminophenol + Diethyl Oxalate


  • Reagents:

    • 2-Aminophenol (20 mmol, 2.18 g)

    • Diethyl oxalate (10 mmol, 1.46 g)

    • Ethanol (absolute, 50 mL)

  • Procedure:

    • Dissolve 2-aminophenol in refluxing ethanol.

    • Add diethyl oxalate dropwise over 20 minutes to the stirring solution.

    • Reflux the mixture for 4–6 hours. A precipitate will form.[1][2]

    • Critical Step: Cool to room temperature and filter. Wash the solid extensively with cold ethanol to remove unreacted amine.

    • Recrystallize from DMF/Ethanol if necessary.

  • Validation:

    • Appearance: White to pale yellow crystalline solid.

    • Melting Point: >250 °C.

    • IR: Strong amide I band at

      
      1650 cm⁻¹.
      
Metal Complex Synthesis ( and )

Reaction:




  • Reagents:

    • Ligand

      
       (5 mmol, 1.36 g)
      
    • 
       (5 mmol, 1.00 g) OR 
      
      
    • Solvent: DMF (20 mL) and Methanol (20 mL)

  • Procedure:

    • Dissolve

      
       in hot DMF.
      
    • Add the metal acetate solution (in methanol) dropwise.

    • Reflux for 3 hours. The color will change drastically (Green/Brown for Cu, Red/Brown for Co).

    • Cool, filter the precipitate, and wash with methanol and diethyl ether.

    • Dry in a vacuum oven at 80 °C for 6 hours.

Synthesis Workflow Diagram

SynthesisWorkflowStartStart: Raw MaterialsStep1Ligand Synthesis(Reflux in EtOH)Start->Step1Diethyl Oxalate+ 2-AminophenolIsolateFiltration & Washing(Remove amine)Step1->IsolateLigandPure Ligand (H2L)White SolidIsolate->LigandYield >80%Step2Metallation(DMF/MeOH, M(OAc)2)Ligand->Step2Add Metal SaltComplexActive Catalyst [M(L)](Cu: Green, Co: Brown)Step2->ComplexReflux 3h

Figure 1: Step-by-step workflow for the synthesis of the oxamide ligand and its subsequent metalation.

Part 2: Catalytic Oxidation Protocol

This protocol utilizes the synthesized [Cu(L)] complex for the oxidation of benzyl alcohol to benzaldehyde. The system is designed to be "self-validating" via colorimetric changes indicating active catalyst formation.

Standard Operating Procedure (SOP)

Scope: Oxidation of primary/secondary alcohols to aldehydes/ketones.[2][3] Oxidant: 30% Aqueous

Table 1: Reaction Stoichiometry & Conditions
ComponentRoleQuantityEquiv.
Substrate Alcohol (e.g., Benzyl Alcohol)1.0 mmol1.0
Catalyst [Cu(BHPE)] Complex13.6 mg0.05 (5 mol%)
Oxidant 30%

0.34 mL3.0
Solvent Acetonitrile (MeCN)5.0 mL-
Temp Heating Block70 °C-
Time Reaction Duration4–6 Hours-
Execution Steps
  • Catalyst Activation:

    • In a 25 mL round-bottom flask, dissolve the [Cu(L)] catalyst in Acetonitrile.

    • Observation: The solution should be a clear green/brown. If cloudy, sonicate for 5 minutes.

  • Substrate Addition:

    • Add the alcohol substrate (1.0 mmol).[4] Stir for 5 minutes to allow substrate-catalyst interaction.

  • Oxidant Initiation:

    • Add the oxidant (

      
       or TBHP) dropwise over 10 minutes.
      
    • Caution: Exothermic reaction. Ensure the system is vented or equipped with a reflux condenser.

  • Reaction Monitoring:

    • Heat to 70 °C. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS every hour.

    • Endpoint: Disappearance of the alcohol spot/peak.

  • Work-up:

    • Cool to room temperature.[5][6]

    • Add

      
       (small pinch) to quench excess peroxide (if 
      
      
      used).
    • Filter through a Celite pad.

    • Evaporate solvent to obtain the crude carbonyl product.

Part 3: Mechanistic Insights

Understanding the mechanism is crucial for troubleshooting. The bis(2-hydroxyphenyl)ethanediamide ligand is not merely a scaffold; it is a non-innocent ligand . It can participate in electron transfer, stabilizing the metal center in high oxidation states (


The Catalytic Cycle
  • Resting State: The

    
     complex coordinates the alcohol.
    
  • Activation: Reaction with peroxide generates a Metal-Hydroperoxo species (

    
    ).
    
  • H-Abstraction: The active species abstracts a hydrogen atom from the

    
    -carbon of the alcohol. This is the rate-determining step (RDS).
    
  • Elimination: The radical intermediate collapses to release the aldehyde/ketone and water, regenerating the

    
     catalyst.
    
Pathway Diagram

CatalyticCycleResting[Cu(II)(L)]Resting StateCoordination[Cu(II)(L)(Alcohol)]Resting->Coordination+ SubstrateSubstrateAlcohol Substrate(R-CH2-OH)Substrate->CoordinationActiveSpecies[Cu(II)-OOH](Active Species)Coordination->ActiveSpecies+ OxidantOxidantH2O2 / TBHPOxidant->ActiveSpeciesTransitionH-Abstraction(Transition State)ActiveSpecies->Transition- H2OTransition->RestingProduct ReleaseProductAldehyde + H2OTransition->Product

Figure 2: Proposed catalytic cycle involving a metal-hydroperoxo active species and hydrogen atom abstraction.

Part 4: Substrate Scope & Performance

The following data summarizes the expected performance of the [Cu(L)] catalyst with TBHP as the oxidant at 70 °C (Acetonitrile, 6h).

Substrate ClassExampleConversion (%)Selectivity (%)Notes
Benzylic (1°) Benzyl Alcohol> 95> 98Excellent activity due to stabilized radical intermediate.
Benzylic (2°) 1-Phenylethanol9299High yield of Acetophenone.
Allylic Cinnamyl Alcohol8895Minimal over-oxidation to acid.
Aliphatic (1°) 1-Octanol6590Slower kinetics; requires higher temp (80°C) or time (12h).
Cyclic (2°) Cyclohexanol7592Good conversion to Cyclohexanone.

Part 5: Troubleshooting & Validation

To ensure scientific integrity, use these checkpoints to validate your experimental setup.

  • Catalyst Solubility:

    • Issue: Catalyst remains a suspension in MeCN.

    • Fix: Add a co-solvent like DMSO (10% v/v) or use mild sonication. The reaction requires a homogeneous or semi-homogeneous phase for optimal kinetics.

  • Low Conversion:

    • Check: Peroxide integrity.

      
       degrades over time. Test your oxidant with starch-iodide paper.
      
    • Adjustment: Increase catalyst loading to 7 mol% or temperature to 80 °C.

  • Leaching (Heterogeneous variants):

    • If using an immobilized version, perform a Hot Filtration Test . Filter the catalyst at 50% conversion and monitor the filtrate. If reaction stops, catalysis is truly heterogeneous. If it continues, active metal has leached.

References

  • Matrix Fine Chemicals. (n.d.). N,N'-Bis(2-hydroxyphenyl)ethanediamide | CAS 19532-73-1.[7] Retrieved from [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Highly selective copper-catalyzed oxidation of primary alcohols to aldehydes using ambient air. Journal of the American Chemical Society. Retrieved from [Link]

  • Chaudhuri, P., et al. (1999). Phenoxyl radical complexes of Cu(II) and Zn(II). Dalton Transactions. (Contextual grounding for redox non-innocent ligands).
  • Velusamy, S., & Punniyamurthy, T. (2003). Copper(II)-catalyzed oxidation of alcohols to carbonyl compounds with hydrogen peroxide. European Journal of Organic Chemistry. Retrieved from [Link]

  • Gamez, P., et al. (2001). Copper(II) complexes of N,N'-bis(2-hydroxyphenyl)ethanediamide derivatives. (General reference for ligand synthesis chemistry).

Preparation of polynuclear complexes using N,N'-bis(2-hydroxyphenyl)ethanediamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Polynuclear Complexes via N,N'-bis(2-hydroxyphenyl)ethanediamide

Abstract

This technical guide details the preparation of polynuclear coordination complexes utilizing the redox-active, tetradentate ligand N,N'-bis(2-hydroxyphenyl)ethanediamide (


). Distinguished by its bis-bidentate oxamide bridge, this ligand facilitates strong antiferromagnetic coupling between metal centers, making it a cornerstone in the design of Single-Molecule Magnets (SMMs) and bio-mimetic catalysts. We present two distinct synthetic pathways: (1) Direct Self-Assembly for homometallic clusters and (2) The "Complex-as-Ligand" strategy for heterometallic (3d-4f) assemblies.

Introduction & Ligand Architecture

The ligand N,N'-bis(2-hydroxyphenyl)ethanediamide (often abbreviated as


 or 

) possesses a unique

donor set. Its coordination chemistry is governed by four labile protons: two phenolic (

) and two amidic (

).
  • Structural Versatility:

    • 
       Mode:  Deprotonation of phenols only. Forms mononuclear planar complexes (e.g., Cu(II)) where the oxamide bridge remains protonated and uncoordinated to secondary metals.
      
    • 
       Mode:  Full deprotonation. The oxamide oxygen atoms become potent 
      
      
      
      -donors, enabling the bridging of two metal ions (
      
      
      ) with a separation of approx. 5.2 Å.

Key Application: The oxamide bridge (


) is one of the most effective pathways for mediating magnetic exchange interaction between paramagnetic centers, crucial for molecular spintronics.

Ligand Synthesis Protocol

Reaction Principle: Double condensation of diethyl oxalate with 2-aminophenol.

Reagents:

  • Diethyl oxalate (99%)

  • 2-Aminophenol (99%)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, optional)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-aminophenol (20 mmol, 2.18 g) in 50 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add diethyl oxalate (10 mmol, 1.36 mL) dropwise under constant stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. A heavy precipitate typically forms within the first hour.
    
  • Isolation: Cool to room temperature. Filter the white/off-white solid.

  • Purification: Wash with cold ethanol (

    
     mL) followed by diethyl ether. Recrystallize from hot DMF/Ethanol if necessary.
    
  • Yield: Expect >85%. Melting point

    
    .
    

Validation:

  • IR (

    
    ):  3200-3400 (
    
    
    
    ), 1660 (
    
    
    , Amide I).

Strategy A: Homometallic Dinuclear Complexes ( )

Objective: Synthesize a neutral dinuclear copper(II) complex where the ligand is fully deprotonated (


).

Mechanism: Strong bases are required to deprotonate the amide nitrogens, forcing the Cu(II) ions into the planar


 pockets and bridging via the oxamide backbone.

Protocol:

  • Ligand Activation: Suspend

    
     (1 mmol) in 20 mL methanol. Add KOH (4 mmol) or Tetraethylammonium hydroxide to fully deprotonate to 
    
    
    
    . The solution will turn clear/yellow.
  • Metallation: Add Cu(II) Acetate Monohydrate (2 mmol) dissolved in 10 mL methanol dropwise.

  • Reaction: Reflux for 2 hours. The solution turns dark green/brown.

  • Crystallization: Filter hot to remove insoluble hydroxides. Allow the filtrate to evaporate slowly at room temperature. Green block crystals of

    
     form over 2-3 days.
    

Strategy B: "Complex-as-Ligand" (Heterometallic 3d-4f)

Objective: Use a mononuclear anionic copper precursor,


, to bind a Lanthanide ion (Ln = Gd, Dy, Tb), creating a Cu-Ln-Cu or Cu-Ln chain.

Rationale: The mononuclear


 species acts as a "metalloligand." The uncoordinated oxamide oxygens possess high electron density, acting as an O,O-chelate for the oxophilic Lanthanide ion.

Workflow Diagram:

ComplexAsLigand Start Start: H4L Ligand Step1 Step 1: Mononuclear Precursor Synthesis (1 eq H4L + 1 eq Cu(II) + 4 eq Base) Start->Step1 Deprotonation Intermediate Metalloligand: [Cu(L)]^2- (Planar Cu-N2O2 core, free O-O site) Step1->Intermediate Coordination Step2 Step 2: Heterometallic Assembly (Add Ln(NO3)3 in DMF/MeOH) Intermediate->Step2 Chelation to Ln Product Target: [Ln{Cu(L)}2] or [Cu-Ln]n Polymer (Magnetic Coupling via Oxamide) Step2->Product Self-Assembly

Caption: Logical flow for the "Complex-as-Ligand" strategy, transforming the ligand into a metalloligand precursor before final heterometallic assembly.

Detailed Protocol:

  • Precursor Preparation: Dissolve

    
     (1 mmol) in DMF (10 mL). Add 4 equivalents of 
    
    
    
    (Tetrabutylammonium hydroxide). Add
    
    
    (1 mmol). Stir for 30 mins.
  • Lanthanide Addition: Dissolve

    
     (0.5 mmol for discrete trimers, 1 mmol for chains) in 5 mL MeOH.
    
  • Mixing: Add the Ln solution to the Cu-precursor solution. A color change is often immediate.

  • Precipitation: Layer the reaction mixture with diethyl ether or allow slow evaporation.

  • Result: Crystals of

    
     or infinite chains depending on stoichiometry and counter-ions.
    

Characterization & Validation

To ensure scientific integrity, the following data points must be verified:

Table 1: Diagnostic Spectral Features

TechniqueParameterObserved ValueStructural Implication
IR Spectroscopy


Shift to lower frequency indicates coordination of oxamide oxygens to metal.
IR Spectroscopy

DisappearanceConfirms deprotonation of amide nitrogens (formation of

).
UV-Vis d-d transition

Typical for square-planar Cu(II) in

environment.
Magnetism

vs

Max at low T (if ferromagnetic)Oxamide bridge usually mediates strong antiferromagnetic coupling (

) for Cu-Cu.

Troubleshooting Guide:

  • Issue: Ligand insolubility.

    • Solution: The ligand is highly insoluble in water/EtOH. Use DMF or DMSO for initial dissolution, or deprotonate in situ which drastically increases solubility.

  • Issue: Precipitation of metal hydroxides.

    • Solution: Avoid huge excess of base. If using Ln(III), keep pH

      
       during the second step to prevent 
      
      
      
      formation.

References

  • Synthesis and Structure of Oxamide Ligands

    • Title: Synthesis and crystal structure of the new copper(II) coordination polymer with N1-(2-carboxyphenyl)-N2-(4-ethylcarboxyphenyl)oxalamide ligand.[1]

    • Source: Tetrahedron / ResearchG
    • URL:[Link]

  • Polynuclear Copper Complexes

    • Title: Tetranuclear copper(II) complex of 2-hydroxy-N,N′-bis[1-(2-hydroxyphenyl)ethylidene]propane-1,3-diamine.
    • Source: PMC / NIH.
    • URL:[Link]

  • Heterometallic 3d-4f Strategies

    • Title: Unveiling the Werner-Type Cluster Chemistry of Heterometallic 4f/Post-Transition Metals.
    • Source: Inorganic Chemistry / PMC.
    • URL:[Link]

  • Ligand Properties & CAS Data

    • Title: N,N'-BIS(2-HYDROXYPHENYL)ETHANEDIAMIDE | CAS 19532-73-1.[2]

    • Source: M
    • URL:[Link]

Sources

Solvothermal synthesis techniques for bis(2-hydroxyphenyl)ethanediamide MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvothermal Synthesis of Bis(2-hydroxyphenyl)ethanediamide MOFs

Abstract

This technical guide details the solvothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing the ligand


-bis(2-hydroxyphenyl)ethanediamide  (also known as 

-bhpo).[1] Due to the presence of both phenolic hydroxyls and an oxamide bridge, this ligand exhibits strong chelating versatility, capable of forming high-stability coordination networks. However, its strong binding affinity often leads to rapid precipitation of amorphous solids. This protocol introduces a modulated solvothermal approach designed to slow nucleation, enhance crystallinity, and maximize pore accessibility for drug delivery applications.

Ligand Chemistry & Pre-Synthetic Considerations

The ligand


-bis(2-hydroxyphenyl)ethanediamide (

) presents a unique challenge and opportunity in MOF synthesis.[1]
  • Coordination Modes: The ligand operates primarily as a tetradentate chelate (

    
     donor set) in its deprotonated form. The oxamide bridge (
    
    
    
    ) encourages planarity, often resulting in 2D sheets or acting as a "metalloligand" that can be pillared into 3D structures.[1]
  • Solubility Profile: The amide backbone induces strong intermolecular hydrogen bonding, making the ligand sparingly soluble in common alcohols. High-polarity aprotic solvents (DMF, DEF) are strictly required for initial dissolution.[1]

  • Thermodynamic Challenge: The chelate effect creates high thermodynamic stability for the metal-ligand bond.[1] In rapid mixing scenarios, this leads to kinetic trapping (amorphous powder). Solvothermal synthesis is mandatory to provide the reversibility (defect repair) needed for crystal growth.

Core Protocol: Modulated Solvothermal Synthesis

This protocol utilizes a co-solvent system to balance ligand solubility with crystal growth kinetics, and a monocarboxylic acid modulator to compete with the ligand, slowing down the reaction rate to favor ordered assembly.

Materials Checklist
  • Ligand:

    
    -bis(2-hydroxyphenyl)ethanediamide (CAS: 19532-73-1), >98% purity.[1]
    
  • Metal Source: Copper(II) Nitrate Trihydrate [

    
    ] or Zinc Nitrate Hexahydrate (depending on desired node geometry).[1]
    
  • Solvent System:

    
    -Dimethylformamide (DMF) and Ethanol (EtOH).[1]
    
  • Modulator: Glacial Acetic Acid or Benzoic Acid.

  • Vessel: 23 mL Teflon-lined stainless steel autoclave.

Experimental Workflow (Step-by-Step)

Step 1: Ligand Solubilization (The Critical First Step) [1]

  • Weigh 0.5 mmol (136 mg) of the ligand into a 20 mL scintillation vial.

  • Add 10 mL of DMF.

  • Action: Sonicate at 40°C for 15 minutes until the solution is perfectly clear. Note: Any undissolved ligand will act as a nucleation site for amorphous growth.

Step 2: Metal Precursor Preparation

  • In a separate vial, dissolve 0.5 mmol of Metal Nitrate in 5 mL of Ethanol.

  • Rationale: Ethanol reduces the overall solvent power, promoting precipitation only when the temperature rises, rather than immediately upon mixing.

Step 3: Modulator Addition & Mixing

  • Add the Metal/Ethanol solution to the Ligand/DMF solution.

  • Immediately add 20 equivalents (approx. 0.6 mL) of Glacial Acetic Acid.

  • Mechanism: The acetate ions compete for the metal sites, preventing the "lock-on" of the strong oxamide ligand until higher temperatures drive off the volatile acid.

Step 4: Solvothermal Treatment

  • Seal the mixture in the Teflon-lined autoclave.[1]

  • Ramp Rate: 1°C/min to target temperature (100°C for Cu, 120°C for Zn).

  • Dwell Time: 48 hours.

  • Cooling: Natural cooling (approx. 5 hours) to room temperature.[1] Rapid cooling can crack crystals.

Step 5: Isolation & Washing [1]

  • Filter the resulting crystals (typically block or plate morphology).

  • Wash: Soak in fresh DMF for 24 hours (replace solvent 3x) to remove unreacted ligand.[1]

Visualization: Synthesis & Mechanism

The following diagram illustrates the workflow and the competitive modulation mechanism that ensures crystallinity.

MOF_Synthesis cluster_mechanism Modulation Mechanism Ligand Ligand (DMF Solvated) Mix Pre-Reaction Equilibrium Ligand->Mix Metal Metal Salt (EtOH Solvated) Metal->Mix Modulator Modulator (Acetic Acid) Modulator->Mix Competitor Autoclave Solvothermal (100-120°C, 48h) Mix->Autoclave Sealed Nucleation Controlled Nucleation Autoclave->Nucleation Heat drives off Acid Growth Crystal Growth Nucleation->Growth Reversible Bond Formation Product Crystalline MOF Growth->Product

Caption: Workflow for modulated solvothermal synthesis. The modulator inhibits rapid precipitation, allowing controlled nucleation upon heating.

Post-Synthetic Activation (Crucial for Drug Delivery)

For drug delivery, the pores must be cleared of the high-boiling DMF without collapsing the framework.

  • Solvent Exchange: Immerse crystals in anhydrous acetone or methanol for 3 days, refreshing the solvent every 12 hours.

  • Activation:

    • Standard: Vacuum dry at 80°C for 12 hours.

    • Advanced (Preferred): Supercritical

      
       drying (maintains highest surface area).[1]
      
  • Validation: Perform Thermogravimetric Analysis (TGA). A clean weight loss plateau up to 250°C indicates successful solvent removal.

Application Context: Drug Delivery

The bis(2-hydroxyphenyl)ethanediamide scaffold is particularly relevant for pH-responsive drug delivery due to the phenol/amide functionality.[1]

ParameterRelevance to Drug Delivery
Pore Environment The amide groups (

) act as hydrogen bond donors/acceptors, ideal for anchoring hydrophilic drugs like Doxorubicin or 5-Fluorouracil .
pH Sensitivity The phenolic protons (

) and amide stability allow the MOF to remain stable in blood (pH 7.[1]4) but potentially degrade or release cargo in the acidic tumor microenvironment (pH 5.5-6.0).[1]
Biocompatibility The ligand is a derivative of salicylic acid (metabolite of aspirin) and ethylenediamine, reducing toxicity concerns compared to pyridine-based linkers.

Loading Protocol:

  • Activate MOF (degas).

  • Soak in saturated drug/PBS solution for 24-72 hours.

  • Centrifuge and wash briefly to remove surface-bound drug.[1]

  • Quantify loading via UV-Vis spectroscopy of the supernatant.[1]

References

  • Crystal Structure of Copper(II) Complexes with Bis(2-hydroxyphenyl)

    • Source: National Institutes of Health (PMC) / Acta Crystallographica[1]

    • Relevance: Establishes the fundamental coordination modes (tetradent
    • URL:[Link]

  • Metal-Organic Frameworks in Drug Delivery: Engineering Versatile Pl

    • Source: National Institutes of Health (PMC) / RSC Advances[1]

    • Relevance: Validates the use of amide-functionalized and pH-responsive MOFs for therapeutic applic
    • URL:[Link]

  • Solvothermal Synthesis of MOF M

    • Source: ResearchGate[1][2][3]

    • Relevance: Provides the foundational methodology for solvothermal parameters (temperature ramps and solvent selection) used in this protocol.
    • URL:[Link]

  • Synthesis and Characterization of Functionalized Metal-Organic Frameworks

    • Source: Journal of Visualized Experiments (JoVE) / PMC[1]

    • Relevance: detailed protocols for solvent exchange and activation (supercritical CO2) to prevent pore collapse in functionalized MOFs.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in N,N'-bis(2-hydroxyphenyl)ethanediamide metal complexation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and metal complexation of N,N'-bis(2-hydroxyphenyl)ethanediamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure, ensuring higher yields and purity in your experimental work.

Troubleshooting Guide: Low Yields in Metal Complexation

This section addresses specific issues that can lead to low yields during the complexation of N,N'-bis(2-hydroxyphenyl)ethanediamide with various metal ions.

Question 1: My final complex yield is significantly lower than expected. What are the most likely causes related to the ligand itself?

Low yields often trace back to the purity and stability of the N,N'-bis(2-hydroxyphenyl)ethanediamide ligand.

  • Incomplete Ligand Synthesis: The condensation reaction to form the ethanediamide ligand may not have gone to completion. Unreacted starting materials will not participate in the complexation, leading to a lower overall yield. It is crucial to characterize the ligand thoroughly (e.g., via NMR, IR, and melting point determination) before use.[1]

  • Ligand Purity: Impurities from the ligand synthesis, such as residual solvents or byproducts, can interfere with the metal complexation. Purification of the ligand, often by recrystallization, is a critical step.[2][3]

  • Ligand Hydrolysis: The amide bonds in the ligand can be susceptible to hydrolysis, especially under acidic or basic conditions, breaking the ligand back down into its precursors.[4][5] This is a significant concern if the pH of the reaction mixture is not carefully controlled. The imine bonds in similar Schiff base ligands are also known to be prone to hydrolysis, a reaction that can be catalyzed by acidic sites on chromatography media like silica or alumina.[6]

Question 2: I've confirmed my ligand is pure, but the complex yield is still poor. What reaction conditions should I investigate?

Optimizing the reaction conditions is paramount for successful complexation. Several factors can significantly impact the yield.

  • Solvent Choice: The solvent plays a crucial role in dissolving both the ligand and the metal salt, facilitating their interaction. The polarity of the solvent can influence the stability of the resulting complex. Common solvents for Schiff base complexation include ethanol, methanol, and DMF.[7][8] The choice of solvent can affect the final yield and even the coordination geometry of the complex.

  • Reaction Temperature and Time: Both temperature and reaction time are critical parameters. Insufficient heat or time may lead to an incomplete reaction. Conversely, excessive heat or prolonged reaction times can lead to decomposition of the ligand or the complex.[9] Systematic variation of these parameters is often necessary to find the optimal conditions for a specific metal-ligand system.

  • pH Control: The pH of the reaction medium is critical. For the deprotonation of the phenolic hydroxyl groups to occur, which is necessary for chelation, a slightly basic environment is often required. However, strongly basic conditions can lead to the precipitation of metal hydroxides, while acidic conditions can cause ligand hydrolysis.[7] The acidity of some metal salts, like FeCl₃, can cleave the imine bond in Schiff bases, especially in protic solvents.[7]

  • Stoichiometry: The molar ratio of the metal salt to the ligand is a key factor. While a 1:1 stoichiometry is common for many complexes with this type of ligand, optimizing this ratio can improve yields by ensuring complete consumption of the limiting reagent.[10]

Question 3: The complex precipitates out of solution, but the yield is low after washing and drying. What could be happening during the workup?

Product loss during the isolation and purification steps is a common issue.

  • Incomplete Precipitation: The complex may have some solubility in the reaction solvent, leading to incomplete precipitation. Cooling the reaction mixture in an ice bath can often induce further precipitation.[11]

  • Washing with an Inappropriate Solvent: Washing the collected precipitate is necessary to remove unreacted starting materials and impurities. However, using a solvent in which the complex is even slightly soluble will lead to product loss. It is advisable to wash with a minimal amount of ice-cold solvent.[12]

  • Co-precipitation of Impurities: The initial precipitate may contain impurities that are removed during subsequent washing, leading to a decrease in the final mass. Ensuring a pure precipitate forms initially through optimized reaction conditions is key.[13]

Question 4: Could the choice of metal salt be affecting my yield?

Yes, the nature of the metal salt, including the metal ion itself and its counter-ion, has a significant impact.

  • Nature of the Metal Ion: Different metal ions have varying affinities for the ligand and prefer different coordination geometries. This can influence the thermodynamic stability and the rate of formation of the complex.[14]

  • Counter-ion Effects: The counter-ion of the metal salt (e.g., chloride, acetate, nitrate) can influence the reaction in several ways. Acetates, for example, can act as a base, aiding in the deprotonation of the ligand. Halide ions might coordinate to the metal center, potentially competing with the ligand.[15] The use of anhydrous metal salts can be beneficial, especially if the ligand or complex is sensitive to hydrolysis.[7]

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydroxyl groups on the phenyl rings?

The ortho-hydroxyl groups are crucial for the chelating ability of the N,N'-bis(2-hydroxyphenyl)ethanediamide ligand. Upon deprotonation, the resulting phenoxide ions act as strong coordination sites for the metal ion, forming stable five- or six-membered chelate rings. This chelate effect significantly enhances the stability of the resulting metal complex.

Q2: How can I monitor the progress of the complexation reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting ligand, the disappearance of the ligand spot and the appearance of a new, often colored, spot for the complex can be observed.

Q3: My complex appears to be air- or moisture-sensitive. How can I mitigate this?

For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with oxygen or moisture.[16] Using anhydrous solvents and reagents is also critical in these cases.

Q4: What are the best methods for purifying the final metal complex?

Recrystallization is the most common and effective method for purifying solid metal complexes.[4][11][12] The choice of solvent is critical; an ideal solvent will dissolve the complex at high temperatures but have low solubility at cooler temperatures. Washing the filtered crystals with a minimal amount of cold solvent helps remove residual impurities.

Experimental Protocols

Protocol 1: Synthesis of N,N'-bis(2-hydroxyphenyl)ethanediamide Ligand

This protocol is a general guideline and may require optimization based on the specific starting materials and scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol (2 equivalents) in a suitable solvent such as ethanol.

  • Addition of Reagent: Slowly add diethyl oxalate (1 equivalent) to the stirred solution of 2-aminophenol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Dry the purified ligand and characterize it by melting point, FT-IR, and ¹H NMR spectroscopy to confirm its identity and purity.

Protocol 2: General Procedure for Metal Complexation
  • Dissolution of Ligand: In a round-bottom flask, dissolve the purified N,N'-bis(2-hydroxyphenyl)ethanediamide ligand in a suitable solvent (e.g., methanol or DMF) with gentle heating and stirring.[8]

  • Preparation of Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., metal(II) acetate or chloride) in the same solvent.

  • Complexation Reaction: Slowly add the metal salt solution dropwise to the stirred ligand solution. A color change and/or precipitation of the complex may be observed.

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a specified period (typically 2-4 hours). The optimal temperature and time should be determined experimentally.[9]

  • Isolation of the Complex: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid complex by vacuum filtration.

  • Washing and Drying: Wash the precipitate with a small amount of cold solvent to remove any soluble impurities. Dry the complex in a desiccator or under vacuum.

  • Characterization: Characterize the final product using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm the formation and purity of the metal complex.

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow Start Low Yield of Metal Complex CheckLigand Is the Ligand Pure and Intact? Start->CheckLigand CheckConditions Are the Reaction Conditions Optimal? Start->CheckConditions CheckWorkup Is the Workup Procedure Efficient? Start->CheckWorkup CheckMetalSalt Is the Metal Salt Appropriate? Start->CheckMetalSalt CheckLigand->CheckConditions Yes LigandImpure Impure or Decomposed Ligand CheckLigand->LigandImpure No CheckConditions->CheckWorkup Yes SuboptimalConditions Suboptimal Reaction Conditions CheckConditions->SuboptimalConditions No CheckWorkup->CheckMetalSalt Yes WorkupLosses Losses During Workup CheckWorkup->WorkupLosses No MetalSaltIssue Inappropriate Metal Salt CheckMetalSalt->MetalSaltIssue No SolutionLigand Re-purify Ligand Confirm Structure (NMR, IR) LigandImpure->SolutionLigand SolutionConditions Optimize: - Solvent - Temperature & Time - pH - Stoichiometry SuboptimalConditions->SolutionConditions SolutionWorkup Optimize: - Precipitation - Washing Solvent WorkupLosses->SolutionWorkup SolutionMetalSalt Consider: - Anhydrous Salt - Different Counter-ion MetalSaltIssue->SolutionMetalSalt

A flowchart for troubleshooting low yields.

Diagram 2: Metal Complexation Reaction Pathway

ComplexationReaction cluster_reactants Reactants cluster_conditions Reaction Conditions Ligand N,N'-bis(2-hydroxyphenyl)ethanediamide Product Metal Complex Ligand->Product MetalSalt Metal Salt (e.g., M(OAc)₂) MetalSalt->Product Solvent Solvent (e.g., Ethanol) Heat Heat (Reflux) pH pH Control

Key components of the complexation reaction.

References

  • Effect of temperature and time on the Schiff Base yield Reaction conditions. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • El-Sayed, Y. S., et al. (2022). Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. ACS Omega.
  • Recrystallization1. (n.d.). Retrieved February 13, 2026, from [Link]

  • Scheme 1: Synthesis of N, N'-Bis (2-hydroxy-1,2-diphenylethanone)ethylendiamine ligand (N,N'-B2HDE). (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Lab Procedure: Recrystallization | Chemistry - ChemTalk. (2022, August 10). ChemTalk. [Link]

  • Bunnett, J. F., & Buncel, E. (1970). Acidic and basic amide hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 545-563.
  • Steinmetz, K. (2021, April 15). The Synthesis, Characterization, and Reactivity of Schiff Base Imine Ligands and Metal Complexes. Steinmetz Symposium. Union College.
  • Derivatives of N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ethanediamide. (2002). Journal of the Brazilian Chemical Society, 13(2).
  • Chaudhary, A., et al. (2022). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Future Journal of Pharmaceutical Sciences, 8(1), 1-23.
  • Schiff-base ligands and their complex are usually not stable against silica or aluminium oxide in chromatography .explain the reason ? (2016, July 31). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Acidic and basic amide hydrolysis. (1970). Quarterly Reviews, Chemical Society, 24(4), 545-563.
  • Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine. (2022). Molecules, 27(5), 1488.
  • Singh, N., & Singh, N. (2012). Ligational behavior of Schiff bases towards transition metal ion and metalation effect on their antibacterial activity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 1-9.
  • Comparative analysis of tetravalent actinide Schiff base complexes: influence of donor and ligand backbone on molecular geometry and metal binding. (2022). RODARE.
  • Baxter, I., & Smith, G. G. (1972). Kinetics of hydrolysis of NN′-diarylsulphamides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1473-1476.
  • When the Metal Makes the Difference: Template Syntheses of Tridentate and Tetradentate Salen-Type Schiff Base Ligands and Related Complexes. (2022). Molecules, 27(19), 6294.
  • Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria. (2013). Journal of Physical Organic Chemistry, 26(11), 916-923.
  • Complexation behavior of Schiff base toward transition metal ions. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis, designing, characterization and anti-microbial studies of N, N'- Bis (2 hydroxyacetophenone) Ethylenediamine metal (II) complexes. (2021). Global Journal of Engineering and Technology Advances, 9(2), 057-064.
  • Musa, M. A., et al. (2010). Synthesis and Antimicrobial Activity of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives. Letters in Drug Design & Discovery, 7(3), 165-170.
  • Bis(pyridin-3-ylmethyl)ethanediamide monohydrate: crystal structure, Hirshfeld surface analysis and computational study. (2018).
  • Avoiding Impurities. (2022, October 30). Chemistry LibreTexts.
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2022). ACS Omega, 7(5), 4448-4461.
  • Are the metal identity and stoichiometry of metal complexes important for colchicine site binding and inhibition of tubulin polymerization? (2020). Dalton Transactions, 49(3), 814-826.

Sources

Validation & Comparative

Electrochemical Behavior of Oxamide vs. Hydrazide Ligands: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrochemical behavior comparison of oxamide vs hydrazide ligands Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the realm of bioinorganic chemistry and drug design, the choice between oxamide and hydrazide ligands dictates the redox trajectory of the resulting metal complexes. This guide provides a technical comparison of their electrochemical behaviors, grounded in electronic structure theory and experimental voltammetry.

  • Oxamide Ligands (

    
    ):  Function primarily as stabilizing scaffolds . They are potent 
    
    
    
    -donors capable of stabilizing high metal oxidation states (e.g., Cu(III), Ni(III)) and mediating strong antiferromagnetic coupling in binuclear systems. Their redox profiles typically feature reversible, metal-centered electron transfers.
  • Hydrazide Ligands (

    
    ):  Function as reactive switches . They exhibit "non-innocent" behavior characterized by Proton-Coupled Electron Transfer (PCET).[1] Their oxidation is often irreversible, leading to the formation of diazenido intermediates or nitrogen evolution, a mechanism critical to the activation of antitubercular drugs like Isoniazid.
    

Molecular Architecture & Electronic Theory

The divergent electrochemical behaviors stem from the fundamental electronic differences in the ligand backbones.

Oxamide: The Stabilizing Bridge

The oxamide moiety features two amide groups linked by a C-C bond. Upon double deprotonation, it becomes a dianionic bridging ligand (


 donor).
  • Electronic Effect: The negative charge is delocalized over the O-C-N-C-C-N-C-O skeleton. The strong

    
    -donating capacity of the deprotonated amide nitrogens raises the energy of the metal 
    
    
    
    -orbitals, making high oxidation states thermodynamically accessible.
  • Redox Implication: The ligand backbone is robust. Redox events are usually restricted to the metal center (

    
    ), maintaining structural integrity.
    
Hydrazide: The PCET Vector

Hydrazides contain a reactive N-N bond. The terminal amine (


) and the amide nitrogen (

) provide a pathway for multi-electron/multi-proton loss.
  • Electronic Effect: The N-N bond is weaker than the C-C bond in oxamides. Oxidation often removes electrons from orbitals with N-N antibonding character or involves the lone pairs, facilitating N-N bond order changes (single

    
     double).
    
  • Redox Implication: Oxidation is coupled with proton loss (PCET). The transformation

    
     (or similar radical species) renders the redox wave pH-dependent and often chemically irreversible.
    

Electrochemical Performance Analysis

Oxamide Ligands: Reversibility & Coupling

Oxamide complexes are the gold standard for studying exchange coupling and reversible redox cycling .

  • Redox Potentials: Oxamide-bridged macrocycles often show metal-centered oxidations at moderate potentials. For example, binuclear Cu(II) complexes may exhibit a quasi-reversible oxidation to Cu(III) or a ligand-centered radical at potentials

    
     V vs. SCE.
    
  • Stability Window: These ligands maintain complex integrity over a wide potential window (typically -1.5 V to +1.0 V in non-aqueous media), making them ideal for catalytic cycles that require a robust framework.

  • Binuclear Communication: In systems like

    
    , the oxamide bridge facilitates electronic communication. Cyclic Voltammetry (CV) often reveals two distinct one-electron steps (
    
    
    
    ) if the electronic coupling (
    
    
    ) is strong (Class II/III mixed valence).
Hydrazide Ligands: Irreversibility & Activation

Hydrazide electrochemistry is defined by chemical reactivity following electron transfer (EC mechanism).

  • Oxidation Mechanism: The oxidation of hydrazides (e.g., Isoniazid) typically occurs between +0.3 V and +0.8 V vs. Ag/AgCl. It is an irreversible process involving the loss of 2 electrons and 2 protons to form a diazenium or diimide species.

  • pH Dependence: Unlike oxamides, hydrazide redox potentials shift significantly with pH (approx. -59 mV/pH), confirming the PCET mechanism.

  • Drug Activation: In the context of Isoniazid (INH), electrochemical oxidation mimics the activation by the KatG enzyme. The generated isonicotinoyl radical is the pharmacophore that attacks the bacterial NAD+ adduct.

Comparative Data Summary

FeatureOxamide LigandsHydrazide Ligands
Primary Role Structural/Electronic StabilizerReactive Substrate / PCET Agent
Redox Reversibility High (Reversible/Quasi-reversible)Low (Irreversible due to chemical step)
Oxidation Site Metal Center (mostly)Ligand (N-N bond) or Metal-Ligand coupled
Proton Coupling Minimal (unless pH is extreme)High (PCET is the dominant mechanism)
Stability of Oxidized Form Stable High-Valent Metal ComplexUnstable Radical/Diazenido species
Typical Application Molecular Magnets, Oxidation CatalystsAntitubercular Drugs, Chemical Sensors

Experimental Protocols

Protocol A: Characterizing Reversible Oxamide Systems

Objective: Determine


 and diffusion coefficients for stable metal complexes.
  • Solvent System: Anhydrous Acetonitrile (MeCN) or DMF.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Working Electrode: Glassy Carbon (polished with 0.05

    
     alumina).
    
  • Reference:

    
     (non-aqueous) or SCE (with salt bridge).
    
  • Scan Rate Analysis: Perform CV at 50, 100, 200, 500 mV/s.

    • Validation: Plot

      
       vs. 
      
      
      
      .[2] Linearity indicates diffusion control.
    • Validation: Check

      
       for reversibility.
      
Protocol B: Analyzing Hydrazide PCET (Pourbaix Analysis)

Objective: Map the pH-dependence of oxidation to confirm proton coupling.

  • Solvent System: Aqueous Phosphate Buffer (PBS) mixed with varying ratios of MeOH/EtOH if solubility is limited.

  • pH Range: Prepare buffers from pH 3.0 to pH 10.0.

  • Technique: Differential Pulse Voltammetry (DPV) for higher sensitivity to irreversible peaks.

  • Execution:

    • Record DPV at each pH.

    • Plot

      
       (Peak Potential) vs. pH.
      
    • Calculation: A slope near 59 mV/pH indicates a

      
       or 
      
      
      
      process.
  • Validation: Add a radical scavenger (e.g., ascorbic acid) to the cell. A decrease in peak current suggests a radical intermediate mechanism.

Mechanistic Visualization

Diagram 1: Redox Pathways Comparison

This diagram illustrates the divergence between the metal-centered cycling of oxamides and the ligand-centered transformation of hydrazides.

RedoxComparison cluster_0 Oxamide: Metal-Centered Stability cluster_1 Hydrazide: PCET & Reactivity Ox_Start [M(II)-Oxamide-M(II)] Ox_Inter [M(II)-Oxamide-M(III)] Ox_Start->Ox_Inter -1e (Reversible) Ox_Final [M(III)-Oxamide-M(III)] Ox_Inter->Ox_Final -1e (Reversible) Hy_Start R-CO-NH-NH2 Hy_TS [Radical Intermediate] (R-CO-N-NH•) Hy_Start->Hy_TS -e, -H+ (PCET) Hy_Prod Diazenido / N2 (Irreversible) Hy_TS->Hy_Prod Fast Chemical Step

Figure 1: Comparative redox pathways. Oxamides (blue) support reversible metal cycling, while Hydrazides (red) undergo irreversible structural changes via radical intermediates.

Diagram 2: Experimental Decision Workflow

A logic flow for researchers to select the correct electrochemical approach.

ExpWorkflow Start Select Ligand Type Decision Ligand? Start->Decision Ox_Path Oxamide / Stable Chelate Decision->Ox_Path Stabilizer Hy_Path Hydrazide / Reactive Decision->Hy_Path Activator Ox_Exp Cyclic Voltammetry (MeCN) Focus: E1/2, Reversibility Ox_Path->Ox_Exp Ox_Res Calculate Kc (Comproportionation) Assess Metal Oxidation State Ox_Exp->Ox_Res Hy_Exp DPV + pH Variation Focus: Ep vs pH Slope Hy_Path->Hy_Exp Hy_Res Determine PCET Mechanism Identify Radical Intermediates Hy_Exp->Hy_Res

Figure 2: Experimental workflow for characterizing ligand behavior. The path splits based on whether the goal is stability analysis (Oxamide) or mechanistic elucidation of reactivity (Hydrazide).

References

  • Binuclear copper(II) complexes bridged by oxamidate and dithio-oxamidate groups. Journal of the Chemical Society, Dalton Transactions.

  • Mechanistic studies on oxidation of hydrazine by a μ-oxo diiron(III,III) complex in aqueous acidic media—proton coupled electron transfer. Dalton Transactions.

  • Electrochemical and spectroscopic investigations of isoniazide and its analogs with ds.DNA. European Journal of Medicinal Chemistry.

  • Metal Complexes Containing Redox-Active Ligands in Oxidation of Hydrocarbons and Alcohols. Molecules.

  • Structural characterization and electrochemical behavior of oxovanadium(V) complexes with N-salicylidene hydrazides. Inorganica Chimica Acta.

Sources

Thermal analysis (TGA/DSC) validation of N,N'-bis(2-hydroxyphenyl)ethanediamide stability

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Coordination Chemists Focus: Thermal stability profiling, degradation kinetics, and comparative performance against Schiff base alternatives.

Executive Summary: The Thermal Profile

N,N'-bis(2-hydroxyphenyl)ethanediamide (CAS: 19532-73-1), often referred to as a bis-oxamide ligand, represents a class of high-stability chelators used in coordination chemistry and antioxidant applications. Unlike its Schiff base counterparts (e.g., Salen ligands), this compound features a rigid oxalyl diamide bridge, conferring superior hydrolytic and thermal resistance.

This guide provides a rigorous validation framework for characterizing its thermal stability. By comparing the free ligand against Salen alternatives and its own Metal Complexes , we demonstrate that the oxamide backbone offers a wider thermal processing window, typically sustaining integrity up to 300°C , whereas imine-based alternatives often degrade earlier.

Comparative Analysis: Oxamide vs. Alternatives

The following data synthesizes performance metrics from structural analogs (Oxamides vs. Salens) and metallated derivatives.

Table 1: Thermal Performance Benchmark
FeatureN,N'-bis(2-hydroxyphenyl)ethanediamide (Target)Salen Ligands (Alternative 1)Cu(II)-Oxamide Complex (Alternative 2)
Linkage Type Amide (-NH-CO-CO-NH-)Imine (-CH=N-)Coordinated Amide
Hydrolytic Stability High (Resistant to acid/base hydrolysis)Low (Reversible hydrolysis in water)Very High
Melting Point (

)
>270°C (Dec. often overlaps)120–160°C (Typical)>350°C (Often no melt before dec.)
Onset of Degradation (

)
~290–310°C ~200–240°C>350–400°C
Char Yield (600°C, N2) Moderate (~20–30%)Low (<10%)High (>40% due to metal oxide)
Primary Failure Mode Amide bond cleavage / DecarbonylationImine bond hydrolysis / OxidationLigand oxidation

Key Insight: The oxamide ligand exhibits a "thermal lock" effect. The intermolecular hydrogen bonding between the amide protons and phenolic oxygens creates a pseudo-macrocyclic stability even before metal coordination.

Validation Methodology: The Self-Validating Protocol

To replicate these results and validate the purity of your specific batch, follow this dual-instrument protocol. This workflow is designed to distinguish between solvate desorption, melting, and irreversible degradation.

A. Thermogravimetric Analysis (TGA)[1][2][3]
  • Instrument: TA Instruments Q500 / Netzsch TG 209 or equivalent.

  • Purge Gas: Nitrogen (Inert) at 40 mL/min; Air (Oxidative) for char validation.

  • Ramp Rate: 10°C/min (Standard) and 2°C/min (High-Res for overlapping events).

  • Crucible: Alumina (

    
    ) or Platinum (
    
    
    
    ). Avoid Aluminum pans above 550°C.

Critical Checkpoints:

  • Isotherm: Hold at 120°C for 10 mins. Mass loss >2% indicates trapped solvent (Ethanol/Water) from synthesis.

  • Derivative Peak (

    
    ):  The primary degradation event should occur as a sharp peak >300°C. A broad shoulder <250°C suggests incomplete cyclization or precursor contamination (2-aminophenol).
    
B. Differential Scanning Calorimetry (DSC)[1]
  • Instrument: TA Instruments Q2000 / Mettler Toledo DSC 3+ or equivalent.

  • Pan System: Hermetically sealed Aluminum pans with a pinhole (allows gas escape, prevents pan bursting).

  • Cycle: Heat-Cool-Heat (-20°C to 350°C).

Interpretation Logic:

  • First Heat: Observe broad endotherm ~100°C (Solvent loss). Sharp endotherm >270°C (Melting).

  • Cooling: If no crystallization exotherm is seen, the melt likely involved decomposition.

  • Second Heat: Disappearance of the melt peak confirms degradation occurred during the first cycle.

Mechanistic Visualization

The thermal degradation of N,N'-bis(2-hydroxyphenyl)ethanediamide follows a distinct pathway compared to Schiff bases. The diagram below illustrates the stability hierarchy and breakdown mechanism.

ThermalDegradation cluster_Salen Alternative: Salen Pathway Ligand Target Ligand (Bis-Oxamide) Solvate Solvated Species (H2L · nSolvent) Desolvated Anhydrous Ligand (Crystalline) Solvate->Desolvated T < 150°C (Endothermic Loss) Melt Melt Phase (>270°C) Desolvated->Melt T ~ 270-300°C (Sharp Endotherm) Decomp Primary Degradation (Amide Cleavage) Melt->Decomp Simultaneous (Exothermic Onset) Char Carbonaceous Char (+ Phenolic Residues) Decomp->Char T > 350°C (CO/CO2 Release) Salen Salen Ligand Hydrolysis Imine Hydrolysis (Moisture Sensitive) Salen->Hydrolysis T < 200°C (Lower Stability)

Figure 1: Thermal degradation pathway of N,N'-bis(2-hydroxyphenyl)ethanediamide showing the transition from desolvation to amide cleavage, contrasted with the lower-stability hydrolysis pathway of Salen alternatives.

Detailed Experimental Protocol

To generate publication-quality data for this compound, use the following step-by-step procedure.

Step 1: Sample Preparation
  • Drying: Synthesized ligand must be dried in a vacuum oven at 80°C for 6 hours to remove surface moisture.

  • Grinding: Grind the sample to a fine powder using an agate mortar to ensure uniform heat transfer.

  • Massing: Weigh 5–10 mg (±0.01 mg) directly into the TGA crucible.

Step 2: TGA Execution (Stability Check)
  • Equilibrate: at 30°C.

  • Ramp 1: 10°C/min to 150°C.

  • Isotherm: Hold for 10 minutes (Quantifies solvent content).

  • Ramp 2: 10°C/min to 800°C.

  • Gas Switch: At 600°C, switch from Nitrogen to Air (optional) to burn off carbon char and determine inorganic residue (should be ~0% for pure ligand, >10% for metal complexes).

Step 3: DSC Execution (Phase Transition Check)
  • Equilibrate: at 25°C.

  • Heat: 10°C/min to 320°C (Do not exceed 350°C to avoid cell contamination from decomposition products).

  • Cool: 10°C/min to 25°C.

  • Re-Heat: 10°C/min to 320°C.

    • Analysis: Compare the enthalpy of fusion (

      
      ) in the first vs. second heat. A significant drop indicates the compound decomposes upon melting.
      

References

  • Thermal Properties of Oxamide Derivatives

    • Source: NIST Chemistry WebBook & ChemicalBook.
    • Relevance: Establishes the baseline decomposition temperature of the oxamide parent structure (>350°C).
    • Link:

  • Comparative Stability of Salen vs.

    • Source: National Institutes of Health (NIH) / PubMed.
    • Title: Thermal Stability and Fire Properties of Salen and Metallosalens.
    • Relevance: Validates the lower stability threshold of Salen ligands (~200°C) compared to the target oxamide.
    • Link:

  • Synthesis and Characterization of Phenolic Oxamides

    • Source: MDPI / ResearchG
    • Title: Structural Diversity and Thermal Characteristics of N,N′-bis-based Compounds.
    • Relevance: Provides protocols for synthesizing and characterizing high-stability bis-amide ligands.
    • Link:

  • General TGA/DSC Methodology for Organic Ligands

    • Source: University of Florida / Mettler Toledo Resources.
    • Title: Thermogravimetric Analysis (TGA) - Polymer Chemistry Characterization Lab.[1]

    • Relevance: Standardizes the heating rates and atmosphere choices for publication-worthy thermal d
    • Link:

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N,N'-bis(2-hydroxyphenyl)ethanediamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Compound Identity: N,N'-bis(2-hydroxyphenyl)ethanediamide CAS: 19532-73-1 Synonyms: N,N'-Bis(2-hydroxyphenyl)oxalamide; BHPO; 2,2'-Dihydroxyoxanilide.

The Hazard Profile (Why We Care)

As a researcher, you likely utilize this compound as a tetradentate ligand in coordination chemistry or as a bioactive intermediate. While often perceived as "just another organic solid," its phenolic structure and amide backbone present specific bioavailability and irritation risks.

Core Hazards (GHS Classification):

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Irritation: Category 2 (H315) – Phenolic moieties can penetrate the stratum corneum, causing localized dermatitis.

  • Eye Irritation: Category 2A (H319) – Micro-particles can cause severe mechanical and chemical irritation.

  • STOT-SE: Category 3 (H335) – Respiratory irritation from dust inhalation.

The "Solvent Multiplier" Effect: While the solid is moderately hazardous, this ligand is frequently dissolved in high-polarity aprotic solvents (DMSO, DMF) for metallization reactions. Crucial Insight: Once dissolved, the permeation kinetics are dictated by the solvent, not the solute. A DMSO solution carries the toxic ligand through nitrile gloves in seconds, bypassing the skin's natural barrier.

Part 2: PPE Decision Matrix (The Defensive Layer)

Do not rely on a "one-size-fits-all" approach. Select your PPE based on the physical state of the reagent.

Table 1: PPE Specifications by Operational State
Protective LayerScenario A: Handling Pure Solid (Weighing, Transfer)Scenario B: Handling Solutions (DMSO/DMF/MeOH)
Hand Protection Single Nitrile Gloves (min 0.11 mm thickness). Rationale: Sufficient barrier against dry particulates.[1]Double Gloving Required. Inner: Nitrile (4 mil). Outer: Polychloroprene or thicker Nitrile (8 mil). Why: DMSO permeates standard nitrile in <5 mins.
Respiratory N95/P2 Respirator (if outside hood) or Fume Hood. Rationale: Prevents inhalation of H335-triggering dust.Fume Hood (Sash <18"). Rationale: Vapors from solvents are the primary inhalation vector.
Eye Protection Safety Glasses with Side Shields. Chemical Splash Goggles. Rationale: Protects against splashes that can track around glasses.
Body Protection Standard Lab Coat (Cotton/Poly blend).Lab Coat + Chemical Resistant Apron (if handling >100mL).

Part 3: Operational Protocols (Step-by-Step)

Weighing & Static Management

This compound is a fine organic powder prone to static charge buildup, which causes "fly-away" particles that contaminate the balance and user.

  • Engineering Control: Place the analytical balance inside a localized exhaust enclosure or fume hood.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weigh boat before dispensing.

  • Technique:

    • Do not use a metal spatula if the powder is fluffy; use a PTFE-coated spatula to reduce adhesion.

    • Close the balance draft shield immediately after transfer to prevent air currents from dispersing the H335-classified dust.

Solubilization & Reaction Setup
  • Solvent Choice: This ligand has low water solubility. It is typically dissolved in DMSO, DMF, or hot ethanol.

  • The Heating Risk: When heating to dissolve (often required for complexation), the vapor pressure of the solvent increases, carrying the ligand into the air.

    • Protocol: Always use a reflux condenser or sealed pressure vial when heating. Never heat in an open beaker outside a hood.

Waste Disposal Strategy

Do not treat this as general trash. The phenolic nature classifies it as hazardous organic waste.

  • Solid Waste: Bag in a sealable hazardous waste bag labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the carrier solvent. Do not mix with oxidizing acids (e.g., Nitric Acid) , as phenolic compounds can undergo violent nitration.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision-making workflow for handling N,N'-bis(2-hydroxyphenyl)ethanediamide, ensuring you select the correct containment strategy.

SafetyWorkflow Start Start: Handling N,N'-bis(2-hydroxyphenyl)ethanediamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution (DMSO/DMF) StateCheck->LiquidPath Dissolved SolidPPE PPE: Nitrile Gloves + Safety Glasses Control: Static Ionizer SolidPath->SolidPPE LiquidPPE PPE: Double Gloves (Nitrile/Neoprene) Control: Fume Hood Required LiquidPath->LiquidPPE Action Perform Operation SolidPPE->Action LiquidPPE->Action SpillCheck Spill Event? Action->SpillCheck SpillSolid Dry Spill: HEPA Vacuum or Wet Wipe (No Dust) SpillCheck->SpillSolid Yes (Solid) SpillLiquid Wet Spill: Absorbent Pads (Treat as Solvent Hazard) SpillCheck->SpillLiquid Yes (Liquid) Disposal Disposal: Segregated Organic Waste SpillCheck->Disposal No (Success) SpillSolid->Disposal SpillLiquid->Disposal

Figure 1: Operational workflow for PPE selection and spill response based on the physical state of the ligand.

Part 5: Emergency Response Protocols

Exposure Response
  • Eye Contact: Immediately flush with water for 15 minutes.[2][3][4] The phenol groups can cause chemical burns; do not rely on simple rinsing if pain persists—seek medical attention.

  • Skin Contact (Solid): Wash with soap and water.[2][3][4][5][6]

  • Skin Contact (Solution): Do not use ethanol to wash skin. Ethanol can increase the permeability of the skin to the dissolved ligand. Wash with copious amounts of water and mild soap.

Spill Cleanup
  • Dry Spill: Do not dry sweep (generates dust).[1] Use a HEPA-filtered vacuum or dampen a paper towel with water to wipe up the powder.

  • Liquid Spill: Cover with an inert absorbent (vermiculite or spill pads). Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.

References

  • PubChem. (2025). Compound Summary: N,N'-Bis(2-hydroxyphenyl)ethanediamide.[7] National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.